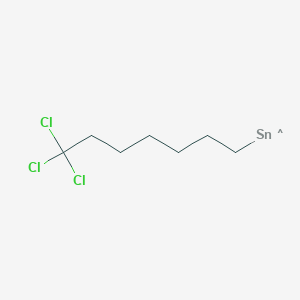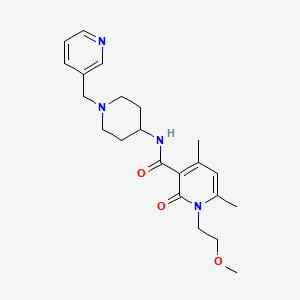
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a piperidine ring, and a dihydropyridine ring, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:
Cyclization reactions: to form the dihydropyridine ring.
Nucleophilic substitution reactions: to introduce the piperidine ring.
Coupling reactions: to attach the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or alkoxides.
Major Products
Oxidation: Formation of a pyridine derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:
Bind to receptors: Interact with specific receptors in biological systems.
Inhibit enzymes: Act as an inhibitor of certain enzymes.
Modulate pathways: Influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
- 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H30N4O3 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H30N4O3/c1-16-13-17(2)26(11-12-29-3)22(28)20(16)21(27)24-19-6-9-25(10-7-19)15-18-5-4-8-23-14-18/h4-5,8,13-14,19H,6-7,9-12,15H2,1-3H3,(H,24,27) |
Clé InChI |
FEJBZOHEAWQSDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2CCN(CC2)CC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
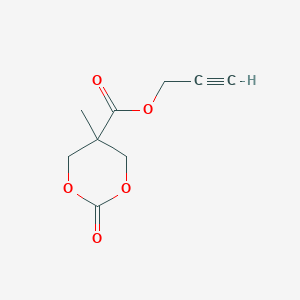
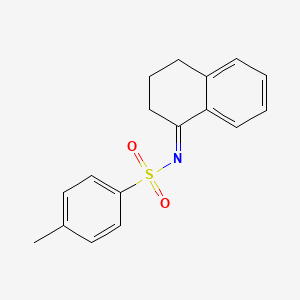

![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
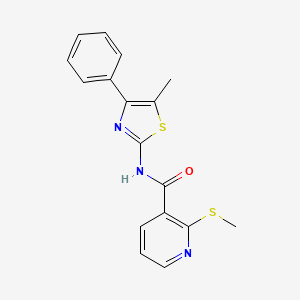
![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
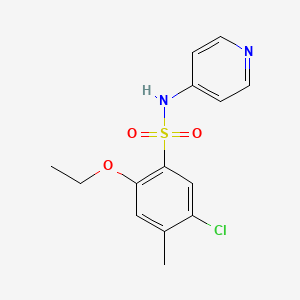
![6-(3,4-Dimethoxybenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360616.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
